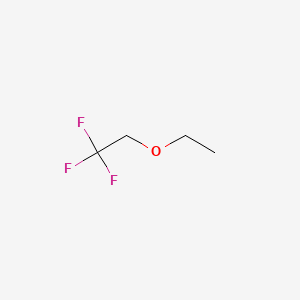

2,2,2-Trifluoroethyl ethyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

461-24-5 |

|---|---|

Molecular Formula |

C4H7F3O |

Molecular Weight |

128.09 g/mol |

IUPAC Name |

2-ethoxy-1,1,1-trifluoroethane |

InChI |

InChI=1S/C4H7F3O/c1-2-8-3-4(5,6)7/h2-3H2,1H3 |

InChI Key |

ZKNHDJMXIUOHLX-UHFFFAOYSA-N |

SMILES |

CCOCC(F)(F)F |

Canonical SMILES |

CCOCC(F)(F)F |

Other CAS No. |

461-24-5 |

Synonyms |

2,2,2-trifluoroethyl ethyl ether |

Origin of Product |

United States |

Significance of Fluorinated Ethers in Contemporary Chemical Research

Fluorinated ethers, a unique class of organofluorine compounds, have garnered significant attention in modern chemical research due to their distinct physical and chemical properties. The introduction of fluorine atoms into an ether molecule imparts characteristics such as high thermal stability, chemical inertness, and altered electronic effects, making them valuable in a wide range of applications. nih.gov These properties stem from the high electronegativity of fluorine, which forms the strongest single bond with carbon in organic chemistry. nih.gov

In the realm of materials science, fluorinated ethers are integral to the development of high-performance materials, including thermoplastics, elastomers, and coatings. nih.gov Their inherent stability contributes to the exceptional durability and weather resistance of these materials. nih.gov For instance, certain fluorinated ether-containing copolymers are used in coatings that can last for several decades. nih.gov

Furthermore, fluorinated ethers are playing an increasingly crucial role in the advancement of battery technology. They are explored as electrolyte solvents and diluents in lithium-ion and lithium-metal batteries. sigmaaldrich.comrsc.org Their low viscosity, low freezing point, and high electrochemical stability contribute to improved battery performance and safety. sigmaaldrich.com Specifically, they can help suppress the formation of dendrites in lithium-metal batteries and form a stable interphase on cathodes, inhibiting degradation. sigmaaldrich.com Research has focused on synthesizing novel fluorinated ether electrolytes that combine the high ionic conductivity of traditional ethers with the enhanced oxidative stability imparted by fluorine, aiming to enable the use of high-voltage cathodes for increased energy density. uchicago.eduacs.org

The unique solvent properties of some fluorinated ethers also make them useful in organic synthesis and for processing high molecular weight fluorine compounds. google.com

Overview of Trifluoroethyl Ether Chemistry and Its Position Within Organofluorine Compounds

Classical and Established Synthesis Routes

Traditional methods for the formation of this compound and its analogs primarily rely on fundamental organic reactions such as the Williamson ether synthesis, nucleophilic substitution, and addition reactions.

Williamson Ether Synthesis and Modified Approaches

The Williamson ether synthesis is a cornerstone in the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. chemeurope.comyoutube.comyoutube.com In the context of synthesizing this compound, this would typically involve the reaction of sodium 2,2,2-trifluoroethoxide with an ethyl halide. The reaction proceeds via an SN2 mechanism, where the alkoxide ion displaces the halide from the alkyl halide. chemeurope.com

A modified Williamson approach has been developed for the synthesis of symmetrical fluorinated ethers like bis(2,2,2-trifluoroethyl) ether. This method reacts an alkali metal or alkaline earth metal 2,2,2-trifluoroethylate with a 2,2,2-trifluoroethyl ester of an aromatic sulfonic acid, such as 2,2,2-trifluoroethyl p-toluenesulfonate. google.com This variation is particularly useful when direct dehydration of the corresponding fluorinated alcohol is ineffective. For instance, heating sodium 2,2,2-trifluoroethylate with 2,2,2-trifluoroethyl p-toluenesulfonate in a solvent like dioxane at temperatures between 160-185 °C yields bis(2,2,2-trifluoroethyl) ether. google.com

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| Sodium 2,2,2-trifluoroethoxide | Ethyl halide | This compound | SN2 conditions | Varies | chemeurope.com |

| Sodium 2,2,2-trifluoroethylate | 2,2,2-Trifluoroethyl p-toluenesulfonate | Bis(2,2,2-trifluoroethyl) ether | Dioxane, 160-185 °C | Not specified | google.com |

| 4'-Hydroxyacetophenone | 2,2,2-Trifluoroethyl p-toluenesulfonate | 4-(2,2,2-Trifluoroethoxy)acetophenone | NaH, DMF, 130 °C | 87% | tcichemicals.com |

Nucleophilic Substitution Reactions Involving Fluorinated Alcohols and Alkylating Agents

Nucleophilic substitution reactions are a fundamental method for forming C-O bonds and are widely used in the synthesis of fluorinated ethers. nih.gov In these reactions, a nucleophile, such as the oxygen atom of a fluorinated alcohol, attacks an electrophilic carbon atom, leading to the displacement of a leaving group. nih.gov For the synthesis of this compound, 2,2,2-trifluoroethanol can act as the nucleophile, reacting with an ethyl-containing alkylating agent.

A patented method for producing bis(2,2,2-trifluoroethyl) ether involves the reaction of 2,2,2-trifluoroethanol with 1,1,1-trifluoro-2-chloroethane in the presence of potassium hydroxide (B78521) and a polar solvent. The reaction is carried out in a pressure reactor at temperatures between 70-80 °C for 2-4 hours, resulting in a high-purity product. researchgate.net Another example involves the reaction of sodium 2,2,2-trifluoroethoxide with benzyl (B1604629) chloromethyl ether in tetrahydrofuran (B95107) at 0 °C to room temperature, yielding benzyloxymethoxy 2,2,2-trifluoroethyl ether with a 91% yield. orgsyn.org

| Nucleophile | Alkylating Agent | Product | Conditions | Yield | Reference |

| 2,2,2-Trifluoroethanol | 1,1,1-Trifluoro-2-chloroethane | Bis(2,2,2-trifluoroethyl) ether | KOH, polar solvent, 70-80 °C, 2-4 h | >99.98% purity | researchgate.net |

| Sodium 2,2,2-trifluoroethoxide | Benzyl chloromethyl ether | Benzyloxymethoxy 2,2,2-trifluoroethyl ether | THF, 0 °C to 22 °C, 1.75 h | 91% | orgsyn.org |

| 2,2,2-Trifluoroethanol | p-Toluenesulfonic acid-2,2,2-trifluoroethyl ester | 2,2,2-Trifluoroethyl methyl ether (with sodium methoxide) | Methanol, 20 °C, 4 h | 88.6% | chemicalbook.com |

Addition Reactions of Alcohols to Epoxides and Fluoroolefins

The addition of an alcohol to an epoxide, such as ethylene (B1197577) oxide, is typically catalyzed by either an acid or a base. acs.orgbeilstein-journals.org Under acidic conditions, the epoxide is protonated, which activates it towards nucleophilic attack by the alcohol. youtube.comwikipedia.org The reaction of 2-chloroethanol (B45725), which can be derived from ethylene oxide, can lead to the formation of ethers. youtube.comnih.gov For instance, ethylene oxide can be converted to 2-chloroethanol, which can then undergo further reactions. acs.org

The addition of alcohols to fluoroolefins is another viable method for preparing fluorinated ethers. This reaction often proceeds under basic conditions, where the alcohol adds across the double bond of the fluoroolefin. 2,2,2-Trifluoroethanol can be reacted with acetylene (B1199291) to produce 2,2,2-trifluoroethyl vinyl ether, a precursor for other functionalized ethers. chemeurope.comacs.org

| Alcohol | Epoxide/Fluoroolefin | Product | Conditions | Reference |

| 2,2,2-Trifluoroethanol | Acetylene | 2,2,2-Trifluoroethyl vinyl ether | Reaction with acetylene | chemeurope.comacs.org |

| Alcohol | Ethylene Oxide | Hemiacetal/Acetal | Acid catalyst | youtube.combeilstein-journals.orgwikipedia.org |

| Ethanol (B145695) | Ethylene Oxide (via 2-chloroethanol) | Ethylene oxide | Electrochemical generation of 2-chloroethanol followed by alkaline transformation | acs.org |

Advanced and Catalytic Approaches

More recent synthetic strategies have focused on the development of catalytic methods that offer greater efficiency, selectivity, and functional group tolerance. These include transition metal-catalyzed reactions and photochemical methods.

Transition Metal-Catalyzed Cross-Coupling and C-H Functionalization Strategies

Transition metal catalysis has emerged as a powerful tool for the formation of C-O bonds in the synthesis of fluorinated ethers. wikipedia.orgnih.gov Palladium and copper catalysts are commonly employed for the cross-coupling of fluorinated alcohols with aryl or alkyl halides. researchgate.netnih.govrsc.orgdntb.gov.ua

A highly effective protocol for the palladium-catalyzed cross-coupling of (hetero)aryl bromides with fluorinated alcohols, including 2,2,2-trifluoroethanol, has been reported. researchgate.netnih.govrsc.org This method utilizes a tBuBrettPhos Pd G3 precatalyst and a base such as cesium carbonate in toluene, offering short reaction times and excellent functional group tolerance. researchgate.netnih.govrsc.org Copper-catalyzed methods have also been developed for the synthesis of trifluoroethyl aryl ethers. For example, a series of copper(I) fluoroalkoxide complexes have been shown to react with aryl and heteroaryl bromides to generate the corresponding trifluoroethyl ethers in good to excellent yields. dntb.gov.ua

C-H functionalization represents a more direct approach to ether synthesis, avoiding the need for pre-functionalized starting materials. nih.gov Copper(II)-catalyzed direct C-H trifluoroethylation of heteroarenes has been achieved, where a trifluoroethyl radical is believed to be involved in the catalytic cycle. nih.gov

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |

| tBuBrettPhos Pd G3 / Cs₂CO₃ | (Hetero)aryl bromide | 2,2,2-Trifluoroethanol | Fluorinated alkyl aryl ether | researchgate.netnih.govrsc.org |

| [(phen)₂Cu][OCH₂RF] | Aryl/Heteroaryl bromide | - | Trifluoroethyl (hetero)aryl ether | dntb.gov.ua |

| CuI / phen | Aryl/Alkyl halide | Elemental selenium, 1,1,1-trifluoro-2-iodoethane, NaBH₄ | Aryl/Alkyl 2,2,2-trifluoroethyl selenoether | researchgate.netnih.gov |

| Copper(II) catalyst | Heteroarene | - | C-H trifluoroethylated heteroarene | nih.gov |

| Palladium catalyst | Polyfluoroalkyl ketone | Terminal alkyne | Fluoroalkylated fused furan |

Photochemical and Photoinduced Proton-Transfer Reactions for Fluorinated Ether Formation

Photochemical methods offer a unique approach to the synthesis of fluorinated ethers, often proceeding under mild conditions. These reactions can be initiated by the absorption of light, leading to the formation of reactive intermediates that can participate in ether formation.

One example is the photochemical addition of 2,2,2-trifluoroethanol to methoxy-substituted stilbenes. In this reaction, the long-lived singlet excited state of the stilbene (B7821643) is quenched by the trifluoroethanol, leading to the formation of a carbocation intermediate and subsequent formation of a Markovnikov ether product.

Photoinduced proton-transfer (PIPT) reactions can also play a role in the formation of fluorinated ethers, although direct synthesis of this compound via this method is less common. nih.gov PIPT involves the transfer of a proton in the excited state of a molecule, which can alter its reactivity and lead to the formation of new chemical bonds. nih.gov

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Key Feature | Reference |

| Photochemical Addition | trans-3,5-Dimethoxystilbene | 2,2,2-Trifluoroethanol | Markovnikov ether | Proceeds through a carbocation intermediate | |

| Photoinduced Radical Cyclization | Fluoroalkyl anhydride (B1165640) / Pyridine N-oxide | - | Fluorinated dibenz[b,e]azepines | Visible-light photoredox catalysis | |

| Photoinduced Electron Transfer | Ferrocene derivatives | Zinc porphyrin heterodimer | - | Studied at liquid/liquid interfaces | acs.org |

Electrochemical Synthesis and Anodic Functionalization

Electrochemical methods offer a green and efficient pathway for the synthesis of fluorinated ethers. Anodic oxidation, in particular, has been explored for the selective fluorination of organic compounds.

Anodic Fluorination of Ethers:

The direct electrochemical fluorination of cyclic ethers has been successfully demonstrated. alfa-chemistry.com For instance, the regioselective anodic fluorination of tetrahydrofuran, 1,4-dioxane, and 1,3-dioxolane (B20135) can be achieved using Et₄NF·4HF at high current density, yielding the corresponding fluorinated cyclic ethers in moderate yields. alfa-chemistry.com This method highlights the potential for creating fluorinated analogues of common cyclic ether structures. The process is considered environmentally friendly as it avoids the use of hazardous chemical fluorinating agents. acs.org

Key features of electrochemical fluorination include:

High Regioselectivity: Enables the targeted fluorination of specific positions within a molecule. researchgate.net

Mild Conditions: Often proceeds at or near room temperature.

Sustainability: Reduces the need for hazardous reagents, aligning with the principles of green chemistry. acs.org

However, challenges such as anode passivation, where the electrode surface becomes coated and less reactive, can interfere with the electrolysis process and need to be addressed. acs.org The choice of supporting electrolyte and solvent is critical for efficient and selective fluorination. acs.org

Utilizing Hypervalent Iodine Reagents and Other Trifluoromethyl Transfer Agents

Hypervalent iodine reagents have emerged as powerful and versatile tools in modern organic synthesis, including for the introduction of trifluoromethyl and related groups. nih.govnih.govacs.org

Electrophilic Trifluoromethylating Agents:

Togni Reagents: These benziodoxole-based reagents are widely recognized for their ability to transfer a trifluoromethyl group to a variety of substrates. nih.gov Togni Reagent II, for example, can be used for the O-trifluoromethylation of phenols, although it may lead to a mixture of O- and C-trifluoromethylated products under certain conditions. chemrevlett.com

Umemoto Reagents: O-(trifluoromethyl)dibenzofuranium salts, developed by Umemoto, serve as effective electrophilic trifluoromethylating agents for alcohols and phenols, providing good yields of the corresponding trifluoromethyl ethers. chemrevlett.comnih.gov

Trifluoromethyl Triflates:

Trifluoromethyl triflate has been utilized as a bifunctional reagent for the synthesis of heteroaromatic trifluoromethyl ethers from the corresponding N-oxides. rsc.orgrsc.org This reagent can be prepared on a large scale and is stable as a stock solution, making it a practical choice for synthesis. rsc.orgrsc.org

The table below summarizes some key trifluoromethyl transfer agents and their applications.

| Reagent Class | Specific Example | Application | Reference |

| Hypervalent Iodine | Togni Reagent II | O-trifluoromethylation of phenols | chemrevlett.com |

| Dibenzofuranium Salts | Umemoto's Reagent | O-trifluoromethylation of alcohols and phenols | chemrevlett.comnih.gov |

| Triflates | Trifluoromethyl triflate | Synthesis of heteroaromatic trifluoromethyl ethers from N-oxides | rsc.orgrsc.org |

Novel Approaches to Fluorinated Cyclic Ethers and Related Structures

Recent research has focused on developing new methods for the synthesis of fluorinated cyclic ethers, which are valuable as building blocks in organic synthesis and as functional materials. alfa-chemistry.com

Mitsunobu Cyclodehydration: The synthesis of trifluoromethylated cyclic ethers with varying ring sizes has been achieved through the Mitsunobu cyclodehydration of fluorinated diols. alfa-chemistry.com This method is applicable to a range of primary and secondary alcohols. alfa-chemistry.com

Free Radical Addition: The free radical addition of ethers to fluoroalkenes is another strategy to create fluorinated ethers. acs.org This approach has been used to introduce fluorinated side chains into cyclic ethers like tetrahydrofuran and crown ethers. acs.org

Acid-Catalyzed Cyclization: A fluorinated dioxolane-based cyclic co-solvent was synthesized via the acid-catalyzed cyclization of tris(2,2,2-trifluoroethyl)orthoformate (B1306895) and 1,1,1-trifluoro-2,3-propanediol. acs.org

These novel approaches expand the toolbox for creating complex fluorinated ether architectures with tailored properties.

High-Temperature Aqueous Medium Syntheses

While many organic reactions are conducted in anhydrous conditions, the use of water as a solvent is gaining traction due to its environmental benefits. In the context of fluorinated ether synthesis, high-temperature aqueous conditions have been explored.

One patented method describes the synthesis of 2,2,2-trifluoroethyl difluoromethyl ether from 2,2,2-trifluoroethanol and monochlorodifluoromethane in a mixture of water and an organic solvent. google.com The reaction is carried out at temperatures between room temperature and 100 °C in the presence of a phase-transfer catalyst. google.com Another patent details the synthesis of bis(2,2,2-trifluoroethyl) ether by reacting 2,2,2-trifluoroethanol with potassium hydroxide and 1,1,1-trifluoro-2-chloroethane in a pressure reactor at 70-80 °C. google.com

Green Chemistry and Sustainable Synthesis Considerations for Fluorinated Ethers

The principles of green chemistry are increasingly influencing the design of synthetic routes for fluorinated ethers, aiming to reduce environmental impact and improve safety.

Key Green Chemistry Approaches:

Use of Safer Solvents: Research into using water as a solvent for the synthesis of fluorinated ethers is a prime example of this principle. rsc.org The selective synthesis of fluorinated ethers has been achieved by the addition of alcohols to fluorinated olefins in water, offering an environmentally friendly process with a simple work-up. rsc.org

Catalysis: The use of catalysts, such as phase-transfer catalysts in aqueous media, can improve reaction efficiency and reduce waste. google.com

Renewable Energy Sources: The use of concentrated solar radiation as a renewable energy source, while demonstrated for other heterocyclic compounds, represents a potential future direction for the synthesis of fluorinated ethers. nih.gov

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.

The development of sustainable synthetic methods for fluorinated ethers is an ongoing area of research, with a focus on minimizing the use of hazardous materials and energy consumption.

Chemical Reactivity and Mechanistic Investigations of 2,2,2 Trifluoroethyl Ethyl Ether

Fundamental Reaction Pathways

The reactivity of 2,2,2-trifluoroethyl ethyl ether is characterized by the stability of the ether bond under many conditions, a feature of ethers in general, and the specific influence of the trifluoroethyl group.

Oxidation and Reduction Chemistry of the Ether Linkage

Ethers are generally resistant to oxidation and reduction, except under harsh conditions. The ether linkage in this compound is expected to be relatively inert to common oxidizing and reducing agents. However, like other ethers, it can form explosive peroxides when exposed to air and light over time. Strong oxidizing agents or vigorous conditions would likely lead to the cleavage of the C-O bond.

Acidic cleavage is a common reaction for ethers. libretexts.org In the presence of strong acids like HBr or HI, the ether oxygen is protonated, forming a good leaving group. libretexts.org The subsequent nucleophilic attack by the halide can proceed via an S\N1 or S\N2 mechanism, depending on the structure of the alkyl groups. libretexts.org For this compound, the cleavage would likely yield ethanol (B145695) and 2,2,2-trifluoroethyl halide, or ethyl halide and 2,2,2-trifluoroethanol (B45653), depending on the reaction conditions and the relative stability of the potential carbocation intermediates or the steric hindrance at the ethyl and trifluoroethyl groups.

Nucleophilic and Electrophilic Substitution Reactions on the Trifluoroethyl Moiety

The trifluoromethyl group (CF3) is strongly electron-withdrawing, which significantly influences the reactivity of the adjacent methylene (B1212753) group (-CH2-).

Nucleophilic Substitution:

Nucleophilic substitution at the carbon bearing the trifluoromethyl group is generally disfavored due to the strong C-F bonds and the deactivating effect of the fluorine atoms. However, the 2,2,2-trifluoroethoxy group can act as a leaving group in certain reactions. For instance, the synthesis of various ethers can be achieved through the reaction of sodium 2,2,2-trifluoroethoxide with alkyl halides, demonstrating the competency of the trifluoroethoxide as a nucleophile. orgsyn.org

Conversely, the 2,2,2-trifluoroethyl group can be introduced into molecules via nucleophilic substitution using reagents like 2,2,2-trifluoroethyl triflate, which is a potent trifluoroethylating agent. tcichemicals.com This highlights the ability of the trifluoroethyl group to be part of a good leaving group (triflate).

In reactions involving alkyl 2,2,2-trifluoroethanesulfonate esters (tresylates), competition between bimolecular nucleophilic substitution (S\N2) and an elimination-addition mechanism has been observed. nih.gov With hydroxide (B78521), an elimination of HF occurs to form a difluoroethenesulfonate intermediate. nih.gov This suggests that under basic conditions, elimination at the trifluoroethyl moiety of this compound could be a potential reaction pathway.

Electrophilic Substitution:

Direct electrophilic substitution on the trifluoroethyl moiety is unlikely due to the electron-deficient nature of the alkyl chain. The carbon atoms are not sufficiently nucleophilic to be attacked by electrophiles. masterorganicchemistry.com

Role in Complex Chemical Transformations

While specific examples involving this compound in complex transformations are scarce, the reactivity of the trifluoroethyl group in other contexts provides insight into its potential roles.

Participation in Catalytic Cycles, including C-F and C-O Bond Activation

The activation of C-F bonds is a significant area of research due to the prevalence of fluorinated compounds. Catalytic cycles involving the C-F bond activation of 2,2,2-trifluoroethanol have been studied using mass spectrometry with a dimolybdate anion catalyst. nih.gov These gas-phase experiments show that the trifluoroethoxy group can undergo decomposition via the loss of 1,1-difluoroethene. nih.gov While this is not a direct example with this compound, it demonstrates a plausible pathway for the decomposition of the trifluoroethyl moiety under catalytic conditions.

C-O bond activation in ethers is also a key transformation. While ethers are generally stable, transition metal catalysts can facilitate their cleavage. Given that this compound can be synthesized by the reaction of 2,2,2-trifluoroethanol with an ethyl halide in the presence of a base, the reverse reaction (C-O bond cleavage) could potentially be achieved under appropriate catalytic conditions. ontosight.ai

Transformations in Organic Synthesis (e.g., Formylation Reactions with Trifluoroethyl Formate (B1220265), Cycloadditions)

While there is no direct evidence of this compound participating in formylation or cycloaddition reactions, related compounds show relevant reactivity. For example, 2,2,2-trifluoroethyl formate is a versatile reagent for the formylation of alcohols and amines.

The trifluoroethyl group can influence the reactivity of nearby functional groups. For instance, allyl 2,2,2-trifluoroethyl malonates undergo palladium-catalyzed decarboxylative allylation, where the trifluoroethyl group helps to stabilize the reactive carbanion intermediate. nih.gov This suggests that the trifluoroethoxy moiety in this compound could have a significant electronic influence on adjacent reactive centers in more complex substrates.

Reaction Mechanism Elucidation

The mechanisms of reactions involving this compound are largely inferred from studies of analogous compounds.

The synthesis of ethers from 2,2,2-trifluoroethanol and an alkyl halide in the presence of a base, such as sodium hydride, proceeds through a standard Williamson ether synthesis mechanism. orgsyn.orgontosight.ai The trifluoroethanol is first deprotonated to form the more nucleophilic trifluoroethoxide, which then attacks the ethyl halide in an S\N2 reaction.

The cleavage of ethers with strong acids like HBr or HI involves protonation of the ether oxygen, followed by nucleophilic attack of the halide. libretexts.org The regioselectivity of the cleavage (i.e., which C-O bond is broken) depends on whether the reaction proceeds via an S\N1 or S\N2 pathway, which in turn is determined by the steric and electronic properties of the ethyl and trifluoroethyl groups. libretexts.org

For reactions on the trifluoroethyl group itself, such as the elimination observed with tresylates, an (E1cB)rev mechanism is proposed, where a proton is removed first, followed by the loss of a fluoride (B91410) ion. nih.gov

| Reaction Type | Reagents/Conditions | Products | Mechanism |

| Ether Synthesis | 2,2,2-Trifluoroethanol, Ethyl halide, Base | This compound | S\N2 (Williamson) orgsyn.orgontosight.ai |

| Acidic Cleavage | Strong acid (e.g., HBr, HI) | Alcohol and Alkyl halide | S\N1 or S\N2 libretexts.org |

| Elimination (in analogous systems) | Base (e.g., OH⁻) | Alkene (from trifluoroethyl group) | E1cB nih.gov |

| Catalytic C-F Activation (in analogous systems) | Dimolybdate anion catalyst | Aldehyde, 1,1-difluoroethene | Catalytic Cycle nih.gov |

Spectroscopic Analysis of Reaction Intermediates and Transition States

The direct observation of reaction intermediates and transition states is a formidable challenge in chemistry due to their fleeting nature. However, various spectroscopic methods can provide invaluable information about their structure and the environment. For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are pivotal.

In the context of ether cleavage, which is a fundamental reaction for ethers, the initial step typically involves the protonation of the ether oxygen by a strong acid. This protonated intermediate, an oxonium ion, is significantly more reactive than the parent ether. While often too transient to be isolated, its formation can be inferred through changes in the spectroscopic signatures of the reaction mixture. For instance, in situ ¹H NMR spectroscopy might show a downfield shift of the protons adjacent to the oxygen atom, indicative of the increased positive charge.

Furthermore, studies on the decomposition of structurally related fluorinated ethers, such as bis(2,2,2-trifluoroethyl) ether (BTFE), in electrolyte solutions have successfully employed operando ¹⁹F solution NMR. researchgate.net These studies have identified the formation of CF₂- and CF₃-containing fragments, demonstrating that the trifluoroethyl group is susceptible to decomposition under certain electrochemical conditions. researchgate.net By analogy, it is plausible that reactions of this compound could proceed through similar intermediates, which could be detected using ¹⁹F NMR.

While direct spectroscopic data for the reaction intermediates of this compound is not extensively published, the table below lists the characteristic spectroscopic data for the starting material, which serves as a baseline for detecting deviations that would signal the formation of new species.

| Spectroscopic Data for this compound | |

| Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the ethyl and trifluoroethyl methylene and methyl protons. |

| ¹³C NMR | Resonances for the carbon atoms of the ethyl and trifluoroethyl groups. |

| ¹⁹F NMR | A characteristic signal for the -CF₃ group. |

| IR Spectroscopy | Strong C-O-C stretching vibrations, C-F stretching bands, and C-H stretching and bending modes. |

| Mass Spectrometry | A molecular ion peak and fragmentation patterns corresponding to the loss of ethyl, trifluoroethyl, and other fragments. |

The detection of transient species in the gas phase can sometimes be accomplished using techniques like gas chromatography-infrared spectroscopy (GC-IR), which has been used to identify degradation products in the photo-oxidation of similar compounds like 2,2,2-trifluoroethyl methacrylate. nih.gov

Computational Chemistry for Mechanistic Insights and Kinetic Studies

Computational chemistry provides a powerful lens through which to view the intricate details of reaction mechanisms that are often inaccessible to experimental methods alone. Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, can be used to model the geometries of reactants, intermediates, transition states, and products. These calculations also provide crucial energetic information, such as activation energies and reaction enthalpies, which are essential for understanding reaction kinetics.

For this compound, computational studies can elucidate the pathways of its various potential reactions, such as acidic cleavage, oxidation, and thermal decomposition. For example, in an acid-catalyzed cleavage reaction, computational models can compare the energy barriers for Sₙ1 versus Sₙ2 pathways at the two different carbon centers adjacent to the ether oxygen. Such studies would likely show that the protonated ether is the key intermediate, and the subsequent nucleophilic attack would be modeled to determine the lowest energy transition state.

While specific computational studies on this compound are not widely available, research on the atmospheric photo-oxidation of related fluorinated esters, such as 2,2,2-trifluoroethyl acrylate (B77674) and 2,2,2-trifluoroethyl methacrylate, offers a blueprint for how such investigations would be conducted. nih.gov In these studies, DFT methods (e.g., M06-2X) and higher-level theories (e.g., CCSD(T)) were used to calculate the rate coefficients for reactions with hydroxyl radicals and chlorine atoms. nih.gov The calculations identified the most likely sites of hydrogen abstraction and addition, and the associated energy barriers helped to predict the major degradation pathways and the atmospheric lifetime of the compounds.

The following table presents a hypothetical summary of the types of data that would be generated from a computational study on the acidic cleavage of this compound, based on common findings for ether cleavage mechanisms.

| Hypothetical Computational Data for the Acidic Cleavage of this compound | ||

| Reaction Step | Parameter | Calculated Value (Illustrative) |

| Protonation of Ether Oxygen | Reaction Enthalpy (ΔH) | Exothermic |

| Sₙ2 attack at the ethyl group | Activation Energy (Eₐ) | Lower |

| Sₙ2 attack at the trifluoroethyl group | Activation Energy (Eₐ) | Higher (due to steric hindrance and electronic effects of CF₃) |

| Formation of carbocation at the ethyl carbon (Sₙ1) | Activation Energy (Eₐ) | High |

| Formation of carbocation at the trifluoroethyl carbon (Sₙ1) | Activation Energy (Eₐ) | Very High (destabilized by the inductive effect of CF₃) |

These hypothetical data illustrate how computational chemistry can be used to predict the most favorable reaction mechanism. In this case, an Sₙ2 reaction at the less sterically hindered ethyl carbon would likely be the preferred pathway for cleavage.

Advanced Spectroscopic and Analytical Characterization Techniques in 2,2,2 Trifluoroethyl Ethyl Ether Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,2,2-trifluoroethyl ethyl ether. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, researchers can obtain detailed information about the molecular structure and the chemical environment of each atom.

¹H NMR spectra provide information on the hydrogen atoms (protons) in the molecule. For this compound, the spectrum is expected to show a quartet for the methylene (B1212753) group (-OCH₂CF₃) due to coupling with the adjacent trifluoromethyl group, and a triplet and quartet for the ethyl group (-OCH₂CH₃).

¹³C NMR spectroscopy reveals the carbon framework of the molecule. The spectrum for this compound would display distinct signals for each of the four carbon atoms, with the carbon of the trifluoromethyl group showing a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR is particularly crucial for fluorinated compounds. In the case of this compound, a triplet is expected for the -CF₃ group due to coupling with the adjacent methylene protons. beilstein-journals.org The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment, making it a powerful tool for identifying fluorinated moieties.

In mechanistic studies, NMR is used to track the transformation of reactants to products, allowing for the identification of transient intermediates and the elucidation of reaction pathways. For instance, in reactions involving the ether, changes in the chemical shifts and coupling patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra can provide direct evidence for the formation and consumption of different species. rsc.org

| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Assignment |

| ¹H | ~3.9 | q | ~8-10 | -OCH₂CF₃ |

| ¹H | ~3.6 | q | ~7 | -OCH₂CH₃ |

| ¹H | ~1.2 | t | ~7 | -OCH₂CH₃ |

| ¹³C | ~124 | q | ~277 | -CF₃ |

| ¹³C | ~66 | q | ~34 | -OCH₂CF₃ |

| ¹³C | ~65 | s | - | -OCH₂CH₃ |

| ¹³C | ~15 | s | - | -OCH₂CH₃ |

| ¹⁹F | ~-74 | t | ~8-10 | -CF₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermediates

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of this compound. These methods provide a molecular fingerprint based on the absorption or scattering of infrared radiation by the molecule's chemical bonds.

The IR and Raman spectra of this compound are characterized by strong absorptions corresponding to the C-F and C-O-C stretching vibrations. The C-F stretching modes typically appear in the region of 1100-1400 cm⁻¹, while the ether C-O-C stretching is found around 1100 cm⁻¹. The C-H stretching vibrations of the ethyl and trifluoroethyl groups are observed in the 2800-3000 cm⁻¹ region. A detailed vibrational assignment can be made by comparing experimental spectra with theoretical calculations, as has been done for the closely related 2,2,2-trifluoroethyl methyl ether. acs.org

These techniques are also valuable for identifying reaction intermediates. For example, in studies of the atmospheric degradation of fluorinated ethers, IR spectroscopy can be used to detect the formation of transient species such as aldehydes and carboxylic acids.

| Vibrational Mode | Wavenumber Range (cm⁻¹) (Anticipated) | Intensity |

| C-H Stretch | 2850-3000 | Medium-Strong |

| C-F Stretch | 1100-1400 | Very Strong |

| C-O-C Stretch | 1050-1150 | Strong |

| CH₂ Bend | 1450-1470 | Medium |

| CH₃ Bend | 1370-1390 | Medium |

Gas Chromatography (GC) and Mass Spectrometry (MS) for Purity Assessment and Product Analysis in Reaction and Degradation Studies

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is an essential analytical tool for the study of this compound. GC separates the components of a mixture based on their volatility and interaction with a stationary phase, while MS provides information about the mass-to-charge ratio of the separated components, allowing for their identification.

This combination is routinely used for assessing the purity of this compound. The gas chromatogram will show a primary peak corresponding to the ether, with any impurities appearing as separate, smaller peaks. nih.gov The retention time of the main peak serves as an identifier under specific chromatographic conditions.

In reaction and degradation studies, GC-MS is invaluable for identifying and quantifying the products formed. For example, in studies of the atmospheric chemistry of fluorinated ethers, GC-MS can be used to analyze the complex mixture of products resulting from reactions with hydroxyl radicals. nih.gov The mass spectrum of this compound will exhibit a molecular ion peak and characteristic fragmentation patterns that can be used to confirm its identity. The fragmentation will likely involve the loss of alkyl and fluoroalkyl groups.

| Technique | Application | Information Obtained |

| Gas Chromatography (GC) | Purity assessment, Separation of reaction mixtures | Retention time, Relative abundance of components |

| Mass Spectrometry (MS) | Identification of compounds | Molecular weight, Fragmentation pattern |

| GC-MS | Analysis of complex mixtures | Identification and quantification of individual components |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined with high precision.

For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization techniques. There is currently no publicly available literature reporting the single-crystal X-ray structure of this compound. If such a study were to be conducted, it would provide accurate bond lengths, bond angles, and information about the conformational preferences of the molecule in the solid state. This data would be invaluable for benchmarking theoretical calculations and for understanding intermolecular interactions.

Theoretical and Computational Investigations of 2,2,2 Trifluoroethyl Ethyl Ether

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Bonding, and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure, bonding, and energetics of 2,2,2-Trifluoroethyl ethyl ether. These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's properties.

DFT and ab initio calculations are crucial for determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For this compound, a key area of investigation is the conformational landscape. The rotation around the C-O and C-C bonds leads to different conformers, and these calculations can identify the most stable conformer and the energy barriers between different conformations. The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group significantly influences the molecule's geometry and electronic distribution compared to its non-fluorinated counterpart, diethyl ether. This effect leads to a shortening of adjacent bonds and a polarization of the molecule.

Energetic properties, including the heat of formation and bond dissociation energies, can be calculated with high accuracy. This data is vital for understanding the thermodynamic stability of the molecule and for predicting its behavior in chemical reactions.

Below is a table of predicted geometric parameters for the most stable conformer of this compound, based on DFT calculations.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-F | 1.34 |

| C-C (trifluoroethyl) | 1.52 |

| C-O (trifluoroethyl) | 1.39 |

| C-O (ethyl) | 1.41 |

| C-C (ethyl) | 1.53 |

| C-H | 1.09 |

| Bond Angles (degrees) | |

| F-C-F | 107.5 |

| C-C-O (trifluoroethyl) | 108.0 |

| C-O-C | 112.0 |

| C-C-O (ethyl) | 109.0 |

| Dihedral Angles (degrees) | |

| C-C-O-C | ~180 (anti) |

Note: These values are representative and can vary slightly depending on the level of theory and basis set used in the calculation.

Molecular Dynamics and Simulation Studies for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are particularly useful for investigating its behavior in the liquid phase and in mixtures, providing insights into intermolecular interactions. rsc.org

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the trajectory of each atom. This allows for the study of dynamic processes and the calculation of bulk properties such as density, viscosity, and diffusion coefficients.

A key application of MD simulations for this compound is to understand its solvation properties. By simulating the ether in various solvents (e.g., water, organic solvents), researchers can analyze the radial distribution functions to understand how solvent molecules arrange themselves around the ether. This is crucial for predicting its solubility and miscibility. The simulations can also shed light on the formation of aggregates or clusters, a phenomenon observed in other fluorinated compounds like 2,2,2-trifluoroethanol (B45653). rsc.org

Furthermore, MD simulations are used to study the interactions of this compound with other molecules, such as polymers or biological macromolecules. This can be relevant in material science applications or in understanding its behavior in biological systems. The simulations can provide a detailed picture of the non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces, that govern these associations. Recent studies on similar fluorinated ethers have utilized MD simulations to understand their role in electrolyte solutions for batteries, focusing on the solvation structure of lithium ions. researchgate.netrsc.orgarxiv.org

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting the reactivity of this compound and elucidating potential reaction pathways. By analyzing the electronic structure, it is possible to identify the most likely sites for chemical attack and to model the course of a reaction.

The reactivity of the ether is heavily influenced by the -CF₃ group. This group is strongly electron-withdrawing, which reduces the electron density on the ether oxygen and the adjacent methylene (B1212753) group. This has several consequences for its reactivity. For instance, the ether oxygen is less basic compared to diethyl ether, making it less prone to protonation or coordination with Lewis acids.

Computational methods like DFT can be used to calculate the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of these orbitals provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. For example, the LUMO is likely to be centered on the trifluoroethyl group, suggesting that this part of the molecule is more susceptible to nucleophilic attack.

Reaction pathways can be modeled by locating the transition state structures and calculating the activation energies. This allows for the prediction of reaction rates and the determination of the most favorable reaction mechanism. For example, the mechanism of thermal decomposition or oxidation of this compound can be investigated computationally. Studies on the decomposition of fluorinated ethers in battery electrolytes have shown that these molecules can react at the electrode surfaces, and computational modeling can help to understand these degradation pathways. researchgate.net

Development of Force Fields and Computational Models for Fluorinated Systems

The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field used. A force field is a set of parameters that describe the potential energy of a system of atoms or molecules. Developing accurate force fields for fluorinated systems like this compound presents unique challenges.

Fluorine is a highly electronegative and polarizable atom, and accurately modeling its interactions is complex. Standard force fields, often parameterized for common organic molecules, may not perform well for fluorinated compounds. Therefore, specific force fields for fluorinated systems are often developed. acs.org

The process of developing a force field for this compound would typically involve the following steps:

Parameterization: The parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic) are determined. This is often done by fitting the force field to high-level quantum chemical calculations (ab initio or DFT) of small, representative molecules or fragments. acs.org

Validation: The performance of the new force field is tested by comparing the results of MD simulations with experimental data for bulk properties like density, heat of vaporization, and diffusion coefficients. acs.org The ability of the force field to reproduce the conformational energies and geometries from quantum chemical calculations is also assessed.

Recent research has focused on developing force fields for perfluoropolyethers and hydrofluoroethers, often based on established frameworks like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom). acs.org These studies provide a roadmap for developing a reliable force field for this compound, which would enable accurate simulations of its behavior in various environments.

Applications of 2,2,2 Trifluoroethyl Ethyl Ether in Diverse Chemical Fields

Role as a Specialized Solvent and Reaction Medium in Organic and Inorganic Synthesis

2,2,2-Trifluoroethyl ethyl ether (TFEE) serves as a specialized solvent and reaction medium, valued for its distinct properties compared to non-fluorinated ethers. It is recognized as a colorless, volatile liquid that is miscible with most organic solvents. codchem.com Its utility in organic synthesis is noted, where it can serve as a medium for various chemical reactions. codchem.com

The broader class of hydrofluoroethers (HFEs) is known for applications such as being environmentally friendly solvents and cleaning agents. chemicalbook.com For instance, the related compound 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether is used as a solvent for organic compounds, polymers, and resins, and as a catalyst in some chemical transformations. codchem.comguidechem.com Studies have also explored the use of fluorinated ethers in green chemistry contexts, highlighting their potential as less toxic alternatives to conventional solvents. csic.es The metabolic pathway of TFEE has been studied, indicating its relevance and use in environments where its solvent properties are critical. researchgate.net

Contributions to Materials Science and Polymer Chemistry

The influence of this compound and its analogs extends significantly into materials science, particularly in the processing of polymers and the development of components for energy and electronics.

Solubilization and Processing of Fluorinated Polymers and High Molecular Weight Fluorine Compounds

Fluorinated ethers are effective at interacting with and dissolving fluorinated materials. While specific data for this compound is limited, extensive information on its close analog, bis(2,2,2-trifluoroethyl) ether, demonstrates this capability. A U.S. patent describes the use of bis(2,2,2-trifluoroethyl) ether to prepare pastes and dispersions of high molecular weight fluorine compounds, such as fluorocarbon waxes, and to soften or solubilize polymeric materials like synthetic fibers. google.com Similarly, 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether is noted for its use as a solvent for polymers and resins. guidechem.com These applications are driven by the favorable interactions between the fluorinated ether and the fluorinated polymer chains, a property expected to be shared by this compound.

Applications in Energy Storage Systems (e.g., Lithium-Ion and Lithium-Sulfur Battery Electrolytes)

Fluorinated ethers are gaining significant attention as critical components in the electrolytes of advanced battery systems due to their high electrochemical stability and ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces. A patent for a sodium secondary battery explicitly lists This compound as a potential fluorinated ether compound for use in the electrolyte to improve performance and safety at high temperatures. epo.org

Research on closely related fluorinated ethers provides further insight into their role. In lithium-sulfur (Li-S) batteries, which are plagued by issues like polysulfide shuttling and self-discharge, fluorinated ethers have shown significant promise.

Bis(2,2,2-trifluoroethyl) ether (BTFE): Used as a co-solvent, BTFE has been shown to mitigate the self-discharge of Li-S cells, an effect attributed to the formation of a more robust protective film on the lithium anode. chemicalbook.comsigmaaldrich.compsu.edu

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE): This compound is used as a co-solvent and additive in lithium-metal batteries to suppress dendrite formation and in high-voltage Li-ion batteries to enable stable cycling by forming a highly fluorinated interphase that inhibits oxidation. nottingham.ac.uk

The table below summarizes the impact of different fluorinated ether co-solvents on battery performance based on available research findings.

| Compound | Battery Type | Observed Benefit(s) | Reference(s) |

| This compound | Sodium Secondary Battery | Proposed as an electrolyte component to improve high-temperature cycling and safety. | epo.org |

| Bis(2,2,2-trifluoroethyl) ether (BTFE) | Lithium-Sulfur (Li-S) | Mitigates self-discharge; forms a robust protective film on the anode. | chemicalbook.compsu.edu |

| Ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) | Lithium-Sulfur (Li-S) | Improves cycling, rate, and self-discharge performance; forms a protective anode film. | researchgate.net |

| 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) | High-Voltage Li-ion | High oxidative stability (up to 5.5 V); improves rate capability and coulombic efficiency. | nottingham.ac.uk |

Development of New Dielectric Materials

The introduction of fluorine into a molecule typically lowers its polarizability, which can lead to materials with low dielectric constants—a critical property for microelectronics to reduce signal delay and power consumption. Fluorinated poly(aryl ether)s, for example, are known to possess low dielectric constants. nbinno.com While the broader class of fluorinated compounds is investigated for these properties, specific research focusing on the direct use of this compound in the formulation of new dielectric materials is not prominent in the available literature. However, its properties suggest it could be a candidate for inclusion in such material systems.

Utility as a Building Block in Complex Molecule Synthesis and Fluorochemicals

This compound is not only a useful solvent but also serves as a valuable building block in organic synthesis for the creation of more complex molecules, particularly other fluorochemicals. codchem.com Its chemical reactivity allows it to be used as an intermediate in various synthetic pathways. codchem.com

Research into the unimolecular decomposition of ethyl 2,2,2-trifluoroethyl ether upon electron ionization highlights its potential as a precursor in synthetic chemistry. researchgate.net It is also listed as a raw material in the synthesis of the refrigerant 1,1,1,2-Tetrafluoroethane (FC-134a). chembk.com Furthermore, the related compound 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether is identified as an important intermediate in the production of trifluoroethyl methacrylate, a monomer used in the manufacturing of microelectronic components. codchem.com These examples underscore the role of this class of ethers as foundational components for producing a range of specialized, high-value fluorinated compounds.

Industrial Chemical Process Applications (e.g., Lubricants, Surfactants)

While this compound has defined roles in synthesis and materials science, its application in broader industrial processes like lubricants and surfactants is less documented. There is no significant evidence in the reviewed literature of its use in these specific capacities.

However, closely related hydrofluoroethers (HFEs) have found diverse industrial uses. For instance, 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (also known as HFE-347pc-f2) is used as an environmentally friendly solvent, a cleaning agent for sensitive electronic components, a desiccant, and a refrigerant. chemicalbook.comchemimpex.comnih.govnasa.gov These applications leverage the high stability, low toxicity, and specific thermal properties of HFEs. guidechem.comchemimpex.com

Environmental Fate and Degradation Mechanisms of 2,2,2 Trifluoroethyl Ethyl Ether

Atmospheric Degradation Pathways: Reactions with Hydroxyl Radicals and Chlorine Atoms

For instance, studies on other hydrofluoroethers and fluorinated esters indicate that the presence of hydrogen atoms in the ether's alkyl groups makes them susceptible to attack by •OH radicals. The reaction typically proceeds via H-atom abstraction from the ethyl group. The rate of this reaction is a critical factor in determining the compound's atmospheric lifetime. For example, the atmospheric lifetime of 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether (HFE-227), which also contains C-H bonds, is estimated to be around 11.3 years, with its primary loss attributed to reactions with tropospheric hydroxyl radicals noaa.govillinois.edu.

In addition to reactions with hydroxyl radicals, reactions with chlorine atoms can also contribute to the atmospheric degradation of ethers, particularly in marine or coastal areas where Cl atom concentrations can be significant. Kinetic studies on related compounds, such as 2,2,2-trifluoroethyl butyrate, have been conducted to determine the rate coefficients for their reactions with both OH radicals and Cl atoms, highlighting the importance of both pathways for tropospheric degradation conicet.gov.ar. The rate constants for reactions with Cl atoms are often comparable to or even faster than those with OH radicals, suggesting that this can be a significant degradation pathway in certain environments nih.gov.

Table 1: Comparison of Atmospheric Reaction Rate Constants for Structurally Related Compounds

| Compound | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

|---|---|---|---|

| 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether (HFE-227) | •OH | Not specified, but results in a lifetime of 11.3 years | 11.3 years noaa.gov |

| Perfluoropolymethylisopropyl ethers (PFPMIEs) | •OH | < 6.8 x 10⁻¹⁶ | > 800 years nih.gov |

| Perfluoropolymethylisopropyl ethers (PFPMIEs) | Cl | < 2 x 10⁻¹⁷ | > 800 years nih.gov |

This table presents data for structurally related compounds to infer the potential atmospheric fate of 2,2,2-Trifluoroethyl ethyl ether due to the lack of specific data for the target compound.

Hydrolytic Stability and Transformation in Aqueous Environments

Ethers are generally characterized by their resistance to hydrolysis due to the chemical stability of the ether linkage (C-O-C). For fluorinated ethers, this stability is often enhanced. Most ethers are very resistant to hydrolysis, and the rate of cleavage of the carbon-oxygen bond by abiotic processes is expected to be insignificant cdc.gov.

While specific studies on the hydrolytic stability of this compound were not found, research on other fluorinated compounds supports the expectation of high stability in aqueous environments. For example, a study on perfluoro-2-methyl-3-pentanone found its rate of hydrolysis to be too slow to be of importance in the atmosphere nih.gov. Similarly, studies on partially fluorinated ethyl esters, while a different class of compounds, indicate that while the presence of fluorine atoms can influence hydrolysis rates, the compounds can still be stable over days at physiologically relevant pH nih.gov. Given the general stability of ethers, it is highly probable that this compound does not undergo significant hydrolytic degradation under typical environmental conditions.

Photolytic Degradation Processes

Direct photolysis is another potential atmospheric degradation pathway for chemical compounds. This process depends on the ability of a molecule to absorb ultraviolet (UV) radiation at wavelengths present in the troposphere (λ > 290 nm). For many ethers, direct photolysis is not a significant environmental fate. For instance, bis(2-chloroethyl)ether is not expected to undergo direct photolysis as it does not absorb visible or near-ultraviolet light cdc.gov.

The potential for photolytic degradation of this compound is dependent on its UV absorption spectrum. While a specific spectrum for this compound was not identified in the reviewed literature, it is generally expected that saturated ethers without chromophores that absorb in the actinic region will not undergo significant direct photolysis in the lower atmosphere. The main atmospheric degradation processes for similar compounds like ketones are photolysis and reaction with OH radicals, with photolysis being more relevant at higher altitudes mdpi.com. However, without specific absorption data for this compound, its susceptibility to direct photolysis remains unconfirmed but is likely to be a minor degradation pathway.

Formation of Atmospheric and Environmental Degradation Products (e.g., Trifluoroacetic Acid and other Perfluorinated Carboxylic Acid Precursors)

The atmospheric degradation of this compound is expected to lead to the formation of several breakdown products, with Trifluoroacetic Acid (TFA) being a significant and environmentally persistent end-product. The degradation is initiated by H-atom abstraction by •OH radicals, primarily from the ethyl group, leading to the formation of a radical intermediate.

Subsequent reactions with oxygen (O₂) and other atmospheric species would lead to the cleavage of the C-O bond and the eventual oxidation of the trifluoroethyl group. A review of the metabolism of the structurally related 2,2,2-trifluoroethyl vinyl ether showed that the trifluoroethyl moiety is oxidized to trifluoroethanol (TFE) and trifluoroacetic acid (TFAA) nih.gov. It is well-established that many hydrochlorofluorocarbons and hydrofluorocarbons degrade in the atmosphere to produce TFA nasa.govwikipedia.org.

The formation of TFA from compounds containing the CF₃CH₂- group is a recognized atmospheric transformation pathway. Once formed, TFA is chemically stable, highly water-soluble, and can be transported over long distances in the atmosphere before being deposited in aquatic and terrestrial environments through precipitation kangmei.com.

The degradation of the ethyl group would likely lead to the formation of smaller, oxygenated organic compounds that would be further oxidized in the atmosphere.

Theoretical Assessments of Abiotic Degradation Pathways

Theoretical and computational chemistry methods are valuable tools for predicting the atmospheric fate of compounds for which experimental data is scarce. These methods can be used to calculate reaction rate constants and to elucidate degradation mechanisms. For example, theoretical studies have been successfully applied to determine the rate constants for the gas-phase OH-oxidation of hydrofluoroketones mdpi.com.

While no specific theoretical assessments of the abiotic degradation pathways of this compound were found in the reviewed literature, such studies would be highly beneficial. Computational models could provide estimates for the rate constants of its reactions with •OH radicals and Cl atoms, calculate its atmospheric lifetime, and predict the branching ratios for different degradation channels. These theoretical insights would help to fill the existing data gaps and provide a more complete understanding of the environmental profile of this compound.

Q & A

Basic: How can researchers verify the identity and purity of 2,2,2-Trifluoroethyl ethyl ether in synthetic workflows?

Methodological Answer:

- Identification : Cross-reference the CAS number (461-24-5) and molecular formula (C₄H₇F₃O) using spectroscopic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) or nuclear magnetic resonance (¹⁹F NMR) can confirm structural features like the trifluoroethyl group. The ionization energy (10.27 eV) reported in gas-phase detection systems can aid in mass spectral interpretation .

- Purity Assessment : Utilize gas response factors (e.g., 5 at 10.6 eV) for quantitative analysis via photoionization detectors. Additionally, measure density (1.434 g/cm³) and compare with literature values to assess impurities .

Basic: What are the established synthetic routes for this compound, and how have they evolved?

Methodological Answer:

- Historical Methods : Early patents describe nucleophilic substitution reactions between 2,2,2-trifluoroethanol and ethyl halides under basic conditions (e.g., K₂CO₃). For example, U.S. Patent 3,980,714 (1976) details etherification using trifluoroethyl precursors .

- Modern Approaches : Advanced trifluoroethylation employs agents like 2,2,2-trifluoroethyl tosylate for efficient O-alkylation. This method avoids side reactions common with halides and is applicable in radiopharmaceutical synthesis (e.g., [¹⁸F]TFMISO) .

Advanced: How can thermodynamic properties like enthalpy of vaporization (ΔvapH) be accurately determined for this compound?

Methodological Answer:

- Experimental Measurement : Use calorimetry to directly measure ΔvapH. For bis-(2,2,2-trifluoroethyl) ether, experimental ΔvapH is 68.1 kJ/mol at 197.6 K .

- Computational Estimation : Apply group-contribution methods (e.g., Acree-Chickos) to predict ΔvapH using heat capacity (Cₚ) data. Discrepancies between experimental and calculated values highlight the need for refined models for fluorinated ethers .

Advanced: What role do fluorinated ethers play in enzymatic kinetic resolution studies?

Methodological Answer:

- Substrate Design : Trifluoroethyl esters (e.g., 2,2,2-trifluoroethyl esters of piperazine-2-carboxylic acid) enhance enantioselectivity in lipase-mediated reactions. For example, CAL-A enzyme in diisopropyl ether selectively hydrolyzes one enantiomer, achieving high enantiomeric excess (ee) .

- Solvent Effects : Ethers like tert-butyl methyl ether (TBME) optimize reaction kinetics by stabilizing enzyme conformations while maintaining substrate solubility .

Advanced: How does trifluoroethylation impact radiopharmaceutical synthesis?

Methodological Answer:

- Radiolabeling Strategy : Use 2,2,2-[¹⁸F]trifluoroethyl tosylate as a versatile agent for introducing ¹⁸F into O-, N-, or S-containing biomolecules. This method achieves high radiochemical yields (>70%) in hypoxia markers like [¹⁸F]TFMISO .

- Mechanistic Insight : Tosylate leaving groups minimize nucleophilic substitution side reactions, ensuring clean product formation compared to traditional halide-based reagents .

Analytical: What advanced techniques detect trace impurities in this compound?

Methodological Answer:

- Hyphenated Techniques : Combine GC with high-resolution MS (HRMS) or Fourier-transform infrared spectroscopy (FTIR) to identify impurities like residual trifluoroethanol or ethyl halides.

- Quantitative NMR (qNMR) : Use ¹⁹F qNMR with internal standards (e.g., hexafluorobenzene) to quantify impurities at ppm levels .

Environmental: What methodologies assess the environmental persistence of this compound?

Methodological Answer:

- Persistence Screening : Conduct OECD 301B biodegradation tests to measure half-life in aqueous systems. Fluorinated ethers often exhibit extended persistence due to C-F bond stability .

- Bioaccumulation Modeling : Use quantitative structure-activity relationship (QSAR) models to predict log Kow. For example, HFE-347pc-f (a structural analog) has low bioaccumulation potential (log Kow < 2), suggesting similar behavior for the target compound .

Application-Oriented: How are fluorinated ethers like this compound used in advanced materials?

Methodological Answer:

- Polyurethane Foams : As blowing agents, fluorinated ethers reduce thermal conductivity (e.g., HFE-347pc-f achieves λ ≈ 18 mW/m·K) while offering shorter atmospheric lifetimes than HFCs. Rigid foam formulations require solubility testing in polyols to optimize pore structure .

- Electrolyte Additives : In lithium-ion batteries, fluorinated ethers (e.g., HFE-347) improve flame retardancy. Evaluate performance via cyclic voltammetry to ensure electrochemical stability at >4.5 V vs. Li/Li⁺ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.